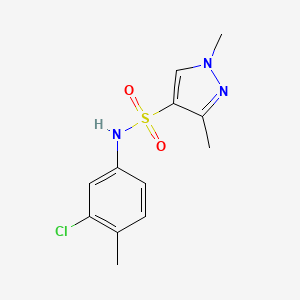![molecular formula C17H22ClN3O2 B5382633 2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine](/img/structure/B5382633.png)
2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the 4-chlorophenyl group and the 1,2,4-oxadiazole ring in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the 4-chlorophenyl group: This step may involve nucleophilic substitution reactions where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the morpholine ring: This can be synthesized by reacting diethanolamine with a suitable halogenated compound under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the morpholine nitrogen.
Reduction: Reduction reactions can target the chlorophenyl group or the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to dechlorinated or reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible applications in the treatment of diseases due to its biological activity.
Industry: Use in the development of agrochemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the oxadiazole ring suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-morpholinecarboxamide: Similar structure but with a carboxamide group instead of the oxadiazole ring.
4-(4-Chlorophenyl)-2-morpholinone: Contains a morpholinone ring instead of the oxadiazole.
2-(4-Chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]morpholine: Similar structure but with a triazole ring instead of the oxadiazole.
Uniqueness
The unique combination of the 4-chlorophenyl group, the 1,2,4-oxadiazole ring, and
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-12(2)9-17-19-16(20-23-17)11-21-7-8-22-15(10-21)13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSBQSUHGWCJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5382557.png)
![3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5382564.png)
![(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5382567.png)
![6-(cyclopropylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5382571.png)
![N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5382588.png)
![DIMETHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B5382596.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxy-2-methylpropanamide](/img/structure/B5382604.png)
![N-methyl-N-[3-(methylamino)-3-oxopropyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5382610.png)
![7-chloro-4-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]quinoline](/img/structure/B5382613.png)


![4-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5382629.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5382630.png)

